molecular formula C5H4O3S B095598 4H-thiopyran-4-one 1,1-dioxide CAS No. 17396-38-2

4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B095598
CAS No.: 17396-38-2
M. Wt: 144.15 g/mol
InChI Key: BINDZQUZHVVTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C5H4O3S It is a sulfur-containing heterocyclic compound, specifically a sulfone derivative of thiopyran

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Thiopyran-4-one 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of tetrahydrothiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4H-Thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiopyran derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4H-Thiopyran-4-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

    Tetrahydrothiopyran-4-one: A precursor to 4H-thiopyran-4-one 1,1-dioxide, differing by the absence of the sulfone group.

    Cyclohexanone: A structurally similar compound but lacks the sulfur atom.

    Thiophene-1,1-dioxide: Another sulfur-containing heterocycle with different electronic properties.

Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

1,1-dioxothiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDZQUZHVVTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304572
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17396-38-2
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17396-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thiopyran-4-one, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-thiopyran-4-one 1,1-dioxide
Customer
Q & A

Q1: What makes 4H-thiopyran-4-one 1,1-dioxide a relevant scaffold in medicinal chemistry?

A1: Research suggests that the electron-withdrawing sulfone group (SO2) in this compound enhances its potential as a pharmacophore. Studies comparing cyclohexanone-based inhibitors to their this compound counterparts demonstrated that the presence of the sulfone group increased inhibitor potency against the serine protease plasmin by a factor of 3-5. [] This finding highlights the potential of this scaffold for developing more potent enzyme inhibitors.

Q2: How does the structure of this compound lend itself to derivatization?

A2: Halogenation reactions have been successfully performed on this compound and its 2,6- and 3,5-diphenyl derivatives. These reactions selectively yield 3-halogen and 3,5-dihalogen substituted products. [, ] This selective halogenation allows for further modifications and the potential introduction of various functional groups, broadening the scope for developing diverse derivatives.

Q3: Are there any challenges associated with derivatizing this compound?

A3: While halogenation provides a route for derivatization, the resulting halogenated this compound derivatives exhibit significant sensitivity to bases. [, ] This sensitivity limits the types of subsequent reactions and modifications possible, posing a challenge for synthesizing a wider range of derivatives.

Q4: What potential applications in materials science does this compound hold?

A4: 4H-thiopyran-4-one 1,1-dioxides have been explored as precursors for synthesizing sulfone-containing analogues of tetracyanoquinodimethane (TCNQ). [, ] TCNQ is a strong electron acceptor with applications in organic electronics and materials science. The development of sulfone-containing TCNQ analogues could lead to new materials with potentially enhanced properties.

Q5: How does light exposure affect this compound derivatives?

A5: Photoreactions have been observed in this compound derivatives. For instance, exposing 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide to daylight leads to the formation of a trimeric cyclopentadienone derivative. [, ] Similarly, 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide reacts with arylacetylenes upon light exposure. [] These photoreactions suggest potential applications in photochemistry and material science.

Q6: Beyond enzyme inhibition and material science, are there other research avenues being explored with this compound?

A6: Deuterium substitution studies have been conducted on the this compound system. [] These studies provide insights into the reactivity and electronic properties of this compound class, contributing to a deeper understanding of its chemical behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.